Methyl 4-(4-methoxyphenoxy)benzoate

Descripción

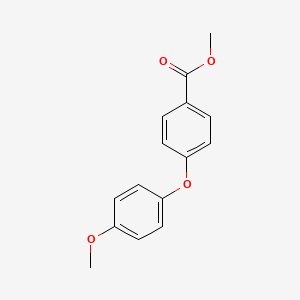

Methyl 4-(4-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 4-methoxyphenoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and polymers.

Propiedades

Número CAS |

38342-84-6 |

|---|---|

Fórmula molecular |

C15H14O4 |

Peso molecular |

258.27 g/mol |

Nombre IUPAC |

methyl 4-(4-methoxyphenoxy)benzoate |

InChI |

InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-13-5-3-11(4-6-13)15(16)18-2/h3-10H,1-2H3 |

Clave InChI |

IHBXGAXXJNVDHD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Triazine-Linked Analogs

Example Compounds :

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

- Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5m)

Key Differences :

- Substituents: These triazine derivatives incorporate halogen (Br) or cyano (CN) groups at the 4-position of the phenoxy ring, introducing steric and electronic effects absent in Methyl 4-(4-methoxyphenoxy)benzoate.

- Synthesis: Prepared via nucleophilic substitution using 2,4,6-trichlorotriazine and 4-methoxyphenol, these compounds exhibit higher molecular complexity due to triazine core integration .

- Applications : The triazine core enhances thermal stability, making these analogs suitable for materials science applications, whereas the parent compound may prioritize simpler ester-based reactivity.

Quinoline-Piperazine Derivatives

Example Compound :

- Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)

Key Differences :

- Structural Complexity: The quinoline-piperazine moiety introduces a rigid, planar aromatic system and a basic nitrogen center, significantly altering solubility and bioavailability compared to the parent compound.

- Biological Relevance: Such derivatives are often explored as kinase inhibitors or antimicrobial agents, leveraging the quinoline scaffold’s intercalation properties. This compound lacks this pharmacophoric feature .

Piperazine-Containing Esters

Example Compounds :

- 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates

Key Differences :

- Functional Groups : The addition of a 2-hydroxypropyl chain and piperazine ring increases hydrogen-bonding capacity and lipophilicity.

- Physicochemical Properties: These compounds exhibit logP values ranging from 2.5–4.0 and pKa values near 8.5, indicating enhanced membrane permeability compared to the less polar this compound .

Schiff Base Esters

Example Compound :

- 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate

Key Differences :

- Liquid Crystal Applications: Schiff base esters are tailored for liquid crystalline behavior due to their planar imine groups and long alkyl chains. This compound, without a Schiff base or alkyl chain, lacks such mesogenic properties .

Aminophenoxy-Modified Benzoates

Example Compound :

- Methyl 4-((4-aminophenoxy)methyl)benzoate (21)

Key Differences :

Substitution Pattern Variants

Example Compound :

- Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate

Key Differences :

- Electronic Effects: The amino group at position 4 and methoxy at position 2 create a push-pull electronic system, altering UV-Vis absorption and redox behavior compared to the para-substituted parent compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.